[5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone
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Overview
Description
[5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone: is a complex organic compound that features a combination of isoxazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of an appropriate β-keto ester with hydroxylamine to form the isoxazole ring . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The piperidine moiety can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine
- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, [5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone is unique due to the presence of both the isoxazole and piperidine moieties.
Properties
Molecular Formula |
C23H29N3O4 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
[1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H29N3O4/c1-16-9-12-25(13-10-16)22(27)18-4-3-11-26(15-18)23(28)20-14-21(30-24-20)17-5-7-19(29-2)8-6-17/h5-8,14,16,18H,3-4,9-13,15H2,1-2H3 |
InChI Key |
FHBJMKCIVUNTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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